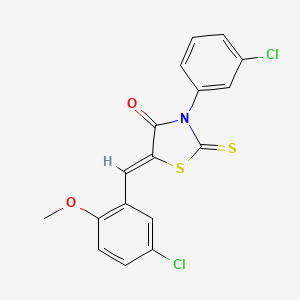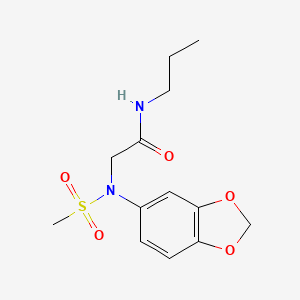
1-(4-chlorobenzyl)-3-piperidinecarboxamide
概要
説明
1-(4-chlorobenzyl)-3-piperidinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in various physiological and pathological processes.
科学的研究の応用
1-(4-chlorobenzyl)-3-piperidinecarboxamide has been widely used in scientific research as a tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, memory, and pain perception. 1-(4-chlorobenzyl)-3-piperidinecarboxamide has also been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
作用機序
1-(4-chlorobenzyl)-3-piperidinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This results in the inhibition of the receptor's ion channel and the suppression of NMDA receptor-mediated synaptic transmission. The inhibition of NMDA receptors by 1-(4-chlorobenzyl)-3-piperidinecarboxamide has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
The inhibition of NMDA receptors by 1-(4-chlorobenzyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. 1-(4-chlorobenzyl)-3-piperidinecarboxamide has been shown to modulate synaptic plasticity, learning, memory, and pain perception. It has also been shown to affect the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. In addition, 1-(4-chlorobenzyl)-3-piperidinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using 1-(4-chlorobenzyl)-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise manipulation of NMDA receptor-mediated synaptic transmission. However, one of the limitations of using 1-(4-chlorobenzyl)-3-piperidinecarboxamide is its short half-life, which requires frequent administration to maintain its effects.
将来の方向性
There are several future directions for the use of 1-(4-chlorobenzyl)-3-piperidinecarboxamide in scientific research. One direction is to investigate the potential therapeutic applications of 1-(4-chlorobenzyl)-3-piperidinecarboxamide in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another direction is to study the role of NMDA receptors in psychiatric disorders such as depression, anxiety, and schizophrenia. Furthermore, the development of new analogs of 1-(4-chlorobenzyl)-3-piperidinecarboxamide with improved pharmacokinetic properties could enhance its potential as a therapeutic agent.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-5-3-10(4-6-12)8-16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7-9H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENKUMZAMCXZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4931516.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4931525.png)
![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4931533.png)
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4931542.png)
![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)

![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)